5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
Overview
Description
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can exhibit diverse chemical reactivity and form a variety of functional compounds.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been explored through various methods. One approach involves the rearrangement of 5-arylisoxazole-3-hydroxamic acids to form 3,4-substituted 1,2,5-oxadiazoles using aqueous KOH . Another method describes a one-pot, three-component synthesis involving N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid to yield 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles . Additionally, a novel one-pot, four-component condensation reaction has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence10.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed through various analytical techniques. Single-crystal X-ray analysis has been used to determine the structure of intermediates and final products in the synthesis of oxadiazole derivatives . These studies provide valuable insights into the molecular geometry and electronic structure of these compounds.
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives can undergo a range of chemical reactions. For instance, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leads to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate that further reacts to form 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid . Additionally, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives and their subsequent ring transformation into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives have been studied using various computational and experimental techniques. Density functional theory (DFT) has been employed to investigate the electronic structure, spectral features, and hydrogen bonding of related compounds like 4-methylthiadiazole-5-carboxylic acid . The solvent effects on intermolecular hydrogen bonding have also been explored, along with the calculation of non-linear optical properties and molecular electrostatic potential surface maps . These studies contribute to a deeper understanding of the behavior of oxadiazole derivatives in different environments and their potential applications.
Scientific Research Applications
Synthesis and Characterization
- Novel 1,3,4-oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid were synthesized and characterized using spectroscopic methods. These derivatives were subjected to biological activity analysis (Rao, Viveka, Raju, & Chary, 2019).
Antibacterial Activity
- Synthesized 1,3,4-oxadiazole derivatives demonstrated antibacterial activity. The study detailed the synthesis starting from commercially available compounds, highlighting the antibacterial properties of the synthesized compounds (Brahmayya et al., 2018).
Corrosion Inhibition
- 1,3,4-oxadiazole derivatives showed potential as corrosion inhibitors for mild steel in sulphuric acid. The study employed gravimetric, electrochemical, and computational methods to assess the corrosion inhibition properties (Ammal, Prajila, & Joseph, 2018).
Alternative Synthesis Methods
- A novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives was developed, offering an alternative approach to traditional synthesis methods (Ramazani & Rezaei, 2010).
Oxidative Stress Protection
- 1,3,4-oxadiazole-2(3H)-thiones were synthesized and showed protective effects against oxidative stress. This research highlights the potential therapeutic applications of these compounds (Iškauskienė et al., 2021).
UV-Induced Synthesis
- A UV-B activated flow approach was utilized for the synthesis of 1,3,4-oxadiazoles, providing an alternative to traditional synthesis methods and demonstrating versatility in incorporating highly substituted amino acids (Green et al., 2020).
Delayed Luminescence
- 1,3,4-oxadiazole derivatives displayed delayed luminescence, indicating potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Cooper et al., 2022).
properties
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQPPXGTQABCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600213 | |
Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
CAS RN |
518048-06-1 | |
Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518048-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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